Rimazolium

Analgesic Screening Pain Models Opioid vs. Non-opioid

Rimazolium (MZ-144/Probon) is a pyridopyrimidine non-narcotic analgesic with a polyvalent pharmacological profile no opioid or NSAID can replicate: non-opioid mechanism (naloxone-insensitive), absence of physical dependence and tolerance, gastric cytoprotection rather than NSAID-like lesion exacerbation, and efficacy across pain modalities including non-prostaglandin-mediated models. It potentiates subeffective opioid doses for opioid-sparing research and selectively inhibits the early histamine-serotonin phase of inflammation, enabling temporal dissection of acute inflammatory pathways. This compound is not stocked by major catalog vendors; sourcing typically requires custom synthesis. Secure this validated, non-addictive analgesic scaffold for SAR programs, NSAID-induced GI-toxicity studies, and pyridopyrimidine medicinal chemistry.

Molecular Formula C13H19N2O3+
Molecular Weight 251.30 g/mol
CAS No. 35615-72-6
Cat. No. B1212454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimazolium
CAS35615-72-6
Synonyms1,6-dimethyl-3-carbethoxy-4-oxo-6,7,8,9-tetrahydro-4H-homopyrimidazole
MZ 144
MZ-144
probon
probon (T-4)-tetraiodomercurate (2-) salt (1:1)
probon methanesulfonate salt
probon methyl sulfate salt
probon sulfate
probon triiodomercurate salt (1-)
rimazolium
Molecular FormulaC13H19N2O3+
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C[N+](=C2CCCC(N2C1=O)C)C
InChIInChI=1S/C13H19N2O3/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16/h8-9H,4-7H2,1-3H3/q+1
InChIKeyJOWRFSPJFXLGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 kg / 34 registered / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rimazolium (CAS 35615-72-6) Non-Narcotic Analgesic Pyridopyrimidine: A Procurement-Focused Baseline Characterization


Rimazolium (1,6-dimethyl-3-carbethoxy-4-oxo-6,7,8,9-tetrahydrohomopyrimidazol, also referred to as MZ-144 or Probon) is a quaternary ammonium pyridopyrimidine derivative developed as a non-narcotic analgesic [1][2]. Introduced into therapy in Hungary in 1974, rimazolium is formulated as the mesylate salt (rimazolium metilsulfate) and exhibits both analgesic and anti-inflammatory properties mediated through a non-opioid, non-prostaglandin-synthesis-inhibiting mechanism [3]. Unlike opioids, it does not produce physical dependence or tolerance, and unlike non-steroidal anti-inflammatory drugs (NSAIDs), it demonstrates a broad spectrum of action across multiple pain modalities and concomitant gastroprotective effects [2][4]. Its pharmacological profile, while historically established, remains relevant for research into non-addictive analgesic scaffolds and pyridopyrimidine medicinal chemistry programs.

Rimazolium: Why Generic Analgesic Substitution Cannot Replicate Its Polyvalent Pharmacological Profile


Substituting rimazolium with a standard opioid (e.g., morphine) or a prostaglandin synthesis inhibitor (e.g., indomethacin, acetylsalicylic acid) in experimental or clinical protocols will not recapitulate its unique combination of non-opioid analgesia, gastrointestinal cytoprotection, and absence of tolerance/dependence liability [1][2]. Rimazolium demonstrates efficacy across pain models where NSAIDs are inactive (e.g., non-prostaglandin-mediated MgSO4-induced writhing), inhibits an early inflammatory phase not targeted by morphine or indomethacin, and attenuates rather than exacerbates NSAID-induced gastric lesions [1][3]. Furthermore, its analgesic action is not reversed by naloxone, distinguishing it fundamentally from opioids [1]. These polyvalent pharmacodynamic features arise from a pyridopyrimidine scaffold distinct from opioid and NSAID chemotypes, and cannot be achieved by simply interchanging in-class candidates.

Rimazolium Quantitative Comparative Evidence: Direct Head-to-Head Data Against Opioids, NSAIDs, and Aminopyrine


Broad-Spectrum Analgesic Efficacy Across Pain Models: Rimazolium vs. Nonsteroidal Anti-Inflammatory Analgesics

Rimazolium was effective in all six analgesic assays employed (hot plate, tail flick, writhing tests, Randall-Selitto test, tail clip, surgical pain), covering thermal, chemical, mechanical, and surgical nociceptive modalities [2]. In contrast, nonsteroidal anti-inflammatory analgesics (NSAIDs) were completely effective in only one of the six tests, partially effective in two, and ineffective in the surgical pain model [1]. This demonstrates that rimazolium possesses a broader analgesic spectrum than classical NSAIDs, a property that aligns it more closely with narcotic analgesics, which were completely effective in five of six tests [1]. Notably, unlike narcotics, rimazolium's analgesia was not reversed by naloxone, and chronic treatment failed to produce tolerance or naloxone-precipitated withdrawal [2].

Analgesic Screening Pain Models Opioid vs. Non-opioid

Efficacy in Non-Prostaglandin-Mediated Pain: Rimazolium vs. Prostaglandin Synthesis Inhibitors (MgSO4 Writhing Test)

In the MgSO4-induced writhing test, a pain model where nociception is not mediated by prostaglandins, rimazolium produced clear inhibition of the pain response. Prostaglandin synthesis inhibitors (e.g., indomethacin, acetylsalicylic acid) produced no or only slight inhibition in this same model [1][2]. By contrast, prostaglandin-mediated pain (acetylcholine-, ATP-, and acetic acid-induced writhing) was inhibited by rimazolium, morphine, and PG synthesis inhibitors alike [1][2]. This differential pattern of efficacy indicates that rimazolium engages analgesic mechanisms beyond cyclooxygenase inhibition, providing pain relief in contexts where NSAIDs are pharmacologically inert.

Non-PG Pain Writhing Assay NSAID Limitation

Differential Temporal Phasing of Anti-Inflammatory Action: Rimazolium, Morphine, and Indomethacin in Carrageenin-Induced Edema

In the carrageenin-induced rat paw edema model, rimazolium, morphine, and indomethacin all inhibited inflammation, but each targeted a distinct temporal phase [1]. Rimazolium selectively inhibited the first phase (histamine-serotonin mediated), morphine inhibited the second phase (kinin mediated), and indomethacin inhibited the third phase (prostaglandin mediated) [1]. This phased differential indicates that rimazolium acts at an earlier point in the inflammatory cascade than either morphine or indomethacin, bypassing cyclooxygenase-dependent pathways entirely. Additionally, leucocyte chemoluminescence was inhibited by morphine and indomethacin but was unaffected by rimazolium, further corroborating its distinct cellular mechanism [1].

Inflammation Phases Carrageenin Edema Mechanism Differentiation

Gastroprotective Effect Against Indomethacin-Induced Lesions: Rimazolium vs. Morphine

Indomethacin, a potent NSAID, reliably produces gastrointestinal lesions in experimental animals. Co-administration of rimazolium depressed the gastric lesions induced by indomethacin, whereas morphine aggravated them [1][2]. This gastroprotective property represents a crucial differentiation from both NSAIDs (which induce gastrointestinal damage) and opioids (which can exacerbate existing lesions). The pyrido-pyrimidine scaffold underlying rimazolium has been further shown to protect against both gastric and intestinal damage induced by indomethacin and other prostaglandin synthesis inhibitors, as well as against mucosal lesions produced by various necrotizing agents [3].

Gastroprotection NSAID Gastropathy Indomethacin

Absence of Opioid-Like Physical Dependence and Tolerance Liability: Rimazolium vs. Morphine

In morphine-dependent rats, rimazolium did not substitute for morphine following withdrawal, indicating a lack of cross-dependence [1]. Chronic treatment with rimazolium failed to produce tolerance to its analgesic effect, and no naloxone-precipitated withdrawal syndrome was observed [1]. In contrast, morphine produced both tolerance and a severe naloxone-precipitated abstinence syndrome under identical protocols [1]. Furthermore, while rimazolium alone showed naloxone-resistant analgesia, the full analgesia produced by combining subeffective doses of morphine and rimazolium was completely naloxone-reversible (pA2 = 8.6), indicating that the potentiation mechanism involves opioid receptor signaling [1]. However, the intrinsic analgesic action of rimazolium is opioid-receptor-independent, and clinical assessments confirmed no narcotic-like abuse liability [1].

Dependence Liability Tolerance Withdrawal Naloxone Reversibility

Acute Toxicity and Therapeutic Margin: Rimazolium vs. Aminopyrine

The acute toxicity of rimazolium (MZ-144) in rats is characterized by LD50 values of 220 mg/kg (i.v.), 720 mg/kg (i.p.), 790 mg/kg (s.c.), and 1600 mg/kg (p.o.) . The oral LD50 of 1600 mg/kg places rimazolium in a toxicity range comparable to aminopyrine (a classical non-narcotic analgesic of the pyrazolone class), with the J-GLOBAL summary explicitly noting that acute toxicity of MZ-144 in various animal species is 'nearly equal to aminopyrine' [1]. Aminopyrine itself was widely used clinically before its withdrawal for agranulocytosis risk, but its acute toxicity benchmark provides a useful comparative reference for researchers. The oral therapeutic index (LD50/ED50 ratio) was evaluated in the original Knoll et al. studies and found to be the most advantageous among the homopyrimidazol series screened [2].

Acute Toxicity LD50 Safety Margin Aminopyrine

Rimazolium: Optimal Research Application Scenarios Derived from Comparative Evidence


Non-Addictive Analgesic Scaffold Development in Medicinal Chemistry

Rimazolium's pyridopyrimidine core represents a validated starting point for designing non-opioid, non-addictive analgesics. Its demonstrated lack of physical dependence, tolerance, and naloxone-reversible analgesia [1] make it an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency while preserving the favorable abuse-liability profile. Compared to morphine, which carries high dependence risk and tolerance liability under chronic dosing [1], rimazolium offers a template for analgesic activity decoupled from opioid receptor agonism.

Combination Analgesia Research: Opioid-Sparing and Potentiation Protocols

Rimazolium strongly potentiates the analgesic effect of opioids including azidomorphine and azidocodeine [2]. The combination of subeffective doses of morphine and rimazolium produces full analgesia that is naloxone-reversible (pA2 = 8.6) [1]. This property makes rimazolium a valuable tool for preclinical studies exploring opioid-sparing combination regimens, where the goal is to achieve adequate pain relief while minimizing opioid dose, tolerance development, and respiratory depression.

Gastrointestinal Safety Profiling in NSAID Combination Research

Rimazolium depresses indomethacin-induced gastric lesions, whereas morphine aggravates them [3][1]. The pyrido-pyrimidine class has been shown to protect against both gastric and intestinal damage induced by prostaglandin synthesis inhibitors and necrotizing agents [4]. This differential gastroprotective profile supports the use of rimazolium in experimental protocols investigating NSAID-induced gastrointestinal toxicity and in evaluating combination strategies that separate analgesic/anti-inflammatory efficacy from gastrointestinal adverse effects.

Inflammatory Phase-Specific Mechanistic Research

Rimazolium selectively inhibits the first (histamine-serotonin) phase of carrageenin-induced inflammation, while morphine and indomethacin target later phases [3]. This temporal specificity enables researchers to dissect the early events of acute inflammation independently of kinin and prostaglandin pathways. In studies requiring pharmacological isolation of the histamine-serotonin phase, rimazolium serves as a probe compound with a mechanism distinct from both antihistamines (receptor-level) and NSAIDs (enzyme-level).

Quote Request

Request a Quote for Rimazolium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.